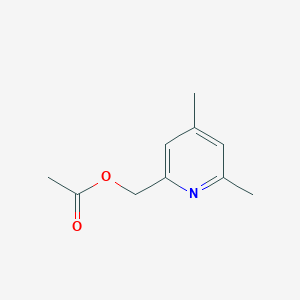

(4,6-Dimethylpyridin-2-yl)methyl acetate

Description

“(4,6-Dimethylpyridin-2-yl)methyl acetate” is a pyridine derivative characterized by a methyl acetate group attached to the 2-position of a pyridine ring substituted with methyl groups at the 4- and 6-positions. The pyridine core contributes to its electron-deficient aromatic system, while the acetate ester enhances solubility and serves as a reactive handle for further functionalization.

The synthesis of this compound is typically achieved via nucleophilic substitution or esterification reactions. For example, describes a method involving the reaction of a bromomethyl precursor with sodium acetate in acetic acid, followed by crystallization to obtain a structurally related tripodal molecule . The compound’s crystal structure (monoclinic, space group P2₁/n) reveals key conformational details, such as intramolecular hydrogen bonding and van der Waals interactions, which influence its stability and reactivity .

Properties

CAS No. |

20609-14-7 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

(4,6-dimethylpyridin-2-yl)methyl acetate |

InChI |

InChI=1S/C10H13NO2/c1-7-4-8(2)11-10(5-7)6-13-9(3)12/h4-5H,6H2,1-3H3 |

InChI Key |

TVAQTQAOIWOVLS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1)COC(=O)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of “(4,6-Dimethylpyridin-2-yl)methyl acetate” becomes evident when compared to related pyridine and heterocyclic derivatives. Below is a detailed analysis:

Structural Isomers and Positional Analogues

- (6-Methylpyridin-2-yl)methyl acetate (CAS: 55485-91-1) and (4-Methylpyridin-2-yl)methyl acetate (CAS: 2524-52-9): These isomers differ in the position of the methyl substituents on the pyridine ring. The 4,6-dimethyl substitution in the target compound enhances steric hindrance and electronic effects compared to single-methyl analogues. This difference impacts reactivity; for instance, the 4,6-dimethyl groups may hinder nucleophilic attacks at the pyridine nitrogen, whereas the monosubstituted isomers are more reactive .

Heterocyclic Variants

- Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate :

Replacing the pyridine ring with a pyrimidine (a six-membered ring with two nitrogen atoms) alters electronic properties. The dichloro substituents increase electrophilicity, making this compound more reactive in cross-coupling reactions compared to the dimethylpyridine derivative. Such variants are often used in agrochemical synthesis . - Ethyl 2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetate (CAS: 128257-06-7): The presence of a thioether (-S-) and cyano (-CN) group introduces distinct electronic and steric profiles.

Functional Group Modifications

- 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide: Substituting the acetate ester with an acetamide group (-NHCO-) changes solubility and bioavailability.

- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate :

The thietane (a three-membered sulfur ring) introduces strain and reactivity, which may enhance metabolic stability compared to the unstrained acetate derivative .

Table 1: Key Properties of Selected Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.